5-Cyclopropylthiophen-2-carbaldehyd

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

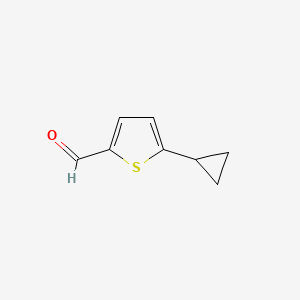

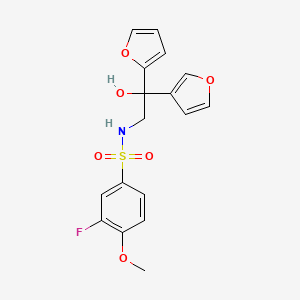

5-Cyclopropylthiophene-2-carbaldehyde is a compound that can be synthesized through various chemical reactions involving cyclopropyl carbaldehydes. The compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and a cyclopropyl group attached to the aldehyde functional group.

Synthesis Analysis

The synthesis of cyclopropyl carbaldehydes can be achieved through different methods. One approach involves the acid-catalyzed synthesis of arylthio cyclopropane carbaldehydes and ketones, which provides a general strategy for the synthesis of these compounds with high yields and broad substrate scope . Another method includes the facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from vinyl azides and 1,4-dithiane-2,5-diol, which is an eco-friendly and highly efficient process .

Molecular Structure Analysis

The molecular structure of 5-Cyclopropylthiophene-2-carbaldehyde is not directly discussed in the provided papers. However, the structure of related cyclopropyl carbaldehydes has been explored. For instance, the organocatalytic nucleophilic ring opening of cyclopropanecarbaldehydes by benzenethiols under the catalysis of proline leads to the formation of 4-phenylthio-substituted butyraldehydes . This indicates that the cyclopropyl group in these compounds can undergo ring-opening reactions, which may be relevant for the structural analysis of 5-Cyclopropylthiophene-2-carbaldehyde.

Chemical Reactions Analysis

Cyclopropyl carbaldehydes can participate in various chemical reactions. One such reaction is the TiX4-mediated Prins-type cyclization, which allows for the construction of hexahydrooxonines and octahydrocyclopenta[b]pyrans . Additionally, cyclopropyl carbaldehydes can undergo ring-opening regio-, diastereo-, and enantioselective 1,3-chlorochalcogenation, leading to the formation of chlorochalcogenated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Cyclopropylthiophene-2-carbaldehyde are not explicitly detailed in the provided papers. However, the efficient preparation of related compounds, such as 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives, highlights the mild reaction conditions and good yields that can be achieved in the synthesis of cyclopropyl-containing thiophene derivatives . These properties suggest that 5-Cyclopropylthiophene-2-carbaldehyde may also be synthesized under mild conditions with good yields.

Wissenschaftliche Forschungsanwendungen

- Antitumoreigenschaften: Forscher untersuchen Cyclopropylthiophene als potenzielle Antitumormittel aufgrund ihrer einzigartigen Reaktivität und ihres Potenzials, pharmazeutische Eigenschaften zu verbessern .

- Antioxidative und entzündungshemmende Aktivität: Der Cyclopropylanteil kann zu neuen biologisch aktiven Verbindungen beitragen und ist somit ein spannendes Gebiet für die Medikamentenentwicklung .

- Korrosionsschutzmittel: Thiophenderivate, einschließlich Cyclopropylthiophene, finden in der industriellen Chemie und Materialwissenschaft Anwendung als Korrosionsschutzmittel .

- Pestizide und Herbizide: Die Reaktivität von Cyclopropylthiophenen macht sie zu interessanten Kandidaten für die Entwicklung neuartiger Agrochemikalien .

- Bausteine: Forscher verwenden Cyclopropylthiophene als Bausteine bei der Synthese komplexerer Moleküle. So wurde beispielsweise die Suzuki-Miyaura-Kreuzkupplung zur Funktionalisierung von Cyclopropylthiophenen eingesetzt .

Pharmazeutik und Medizinische Chemie

Materialwissenschaften

Agrochemie

Organische Synthese

Safety and Hazards

The safety data sheet for 5-Cyclopropylthiophene-2-carbaldehyde indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may also cause skin and eye irritation . Therefore, it is recommended to use this compound only in well-ventilated areas and with appropriate protective equipment .

Wirkmechanismus

Target of Action

The primary targets of 5-Cyclopropylthiophene-2-carbaldehyde are currently unknown. This compound is a derivative of thiophene, which has been widely used in material sciences and agrochemistry, and has been successfully applied as pharmaceuticals with various biological activities . .

Mode of Action

As a derivative of thiophene, it may share some of the interactions that thiophene derivatives have with their targets . .

Biochemical Pathways

Thiophene derivatives are known to have various biological activities, suggesting they may interact with multiple biochemical pathways . .

Result of Action

Given that thiophene derivatives have been reported to have various biological activities , it is likely that 5-Cyclopropylthiophene-2-carbaldehyde also has some biological effects.

Eigenschaften

IUPAC Name |

5-cyclopropylthiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c9-5-7-3-4-8(10-7)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNYBMGQLIRVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(S2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2548143.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2548144.png)

![1-(4-Bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2548146.png)

![N-(2-Furan-2-yl-8-hydroxy-6-m-tolyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B2548147.png)

![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2548154.png)

![1-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol](/img/structure/B2548155.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2548157.png)